2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride
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Overview
Description
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride, can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of imidazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives into imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while reduction can produce imidazolines .
Scientific Research Applications
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it effective in various biological processes . The exact pathways and targets depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H8ClN3O3 |
---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O3.ClH/c10-4(11)3-9-6(12)5-7-1-2-8-5;/h1-2H,3H2,(H,7,8)(H,9,12)(H,10,11);1H |
InChI Key |
CDVCESMLHHYOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(=O)NCC(=O)O.Cl |
Origin of Product |
United States |
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